molecular formula C8H7Br2NO2 B566839 Ethyl 2,5-dibromonicotinate CAS No. 1214375-74-2

Ethyl 2,5-dibromonicotinate

Cat. No.: B566839
CAS No.: 1214375-74-2
M. Wt: 308.957
InChI Key: NMPIHOQTXGSWRI-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromonicotinate is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol.

Scientific Research Applications

Ethyl 2,5-dibromonicotinate has several applications in scientific research:

Safety and Hazards

While specific safety data for Ethyl 2,5-dibromonicotinate is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dibromonicotinate can be synthesized through the bromination of ethyl nicotinate. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 5 positions on the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dibromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2,5-dibromonicotinate and its derivatives depends on the specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The bromine atoms can enhance the compound’s reactivity and binding affinity, contributing to its overall biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,5-dibromonicotinate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional properties .

Properties

IUPAC Name

ethyl 2,5-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPIHOQTXGSWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673266
Record name Ethyl 2,5-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214375-74-2
Record name Ethyl 2,5-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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